molecular formula C12H16ClNO2 B11870597 1-Phenylpiperidine-2-carboxylic acid hydrochloride

1-Phenylpiperidine-2-carboxylic acid hydrochloride

Katalognummer: B11870597
Molekulargewicht: 241.71 g/mol
InChI-Schlüssel: ICCHHUUOCKGKMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It belongs to the class of piperidine carboxylic acids and is known for its white crystalline appearance.

Vorbereitungsmethoden

The synthesis of 1-Phenylpiperidine-2-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of phenylsilane with an imine, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for preparing piperidines and related compounds. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Phenylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Phenylpiperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Phenylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for cell survival and proliferation . These interactions lead to the inhibition of cell migration and cell cycle arrest, making the compound a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

1-Phenylpiperidine-2-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C12H16ClNO2

Molekulargewicht

241.71 g/mol

IUPAC-Name

1-phenylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H

InChI-Schlüssel

ICCHHUUOCKGKMK-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)C(=O)O)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.